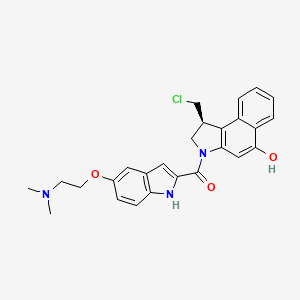

Duocarmycin DM free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indol-3-yl]-[5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O3/c1-29(2)9-10-33-18-7-8-21-16(11-18)12-22(28-21)26(32)30-15-17(14-27)25-20-6-4-3-5-19(20)24(31)13-23(25)30/h3-8,11-13,17,28,31H,9-10,14-15H2,1-2H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWJJXUVWWGDA-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3CC(C4=C3C=C(C5=CC=CC=C54)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N3C[C@H](C4=C3C=C(C5=CC=CC=C54)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Duocarmycin DM Free Base: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin DM is a potent cytotoxic agent belonging to a class of DNA minor groove alkylating agents.[1][2][3] Originally isolated from Streptomyces species, the duocarmycins have garnered significant interest in the field of oncology due to their exceptional potency, with activity often observed in the picomolar range.[4][5] Duocarmycin DM, a synthetic analogue, is of particular importance as a payload in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.[6] This technical guide provides a detailed overview of the chemical structure and a proposed synthesis of Duocarmycin DM free base, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound possesses a characteristic curved molecular architecture, which is crucial for its interaction with the minor groove of DNA.[5] The molecule can be conceptually divided into two key subunits: a DNA-binding subunit and a DNA-alkylating subunit.[2]

The chemical structure of this compound is presented below:

Chemical Formula: C₂₆H₂₆ClN₃O₃[]

Molecular Weight: 463.96 g/mol []

IUPAC Name: [(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benzo[e]indol-3-yl]{5-[2-(dimethylamino)ethoxy]-1H-indol-2-yl}methanone[]

CAS Number: 1116745-06-2[]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆ClN₃O₃ | [] |

| Molecular Weight | 463.96 g/mol | [] |

| Appearance | Solid Powder | [] |

| Solubility | Soluble in DMSO | [] |

| Storage | Store at -20°C, protect from light | [] |

Mechanism of Action: DNA Alkylation and Apoptosis

The potent cytotoxicity of Duocarmycin DM stems from its ability to alkylate DNA in a sequence-selective manner, primarily at the N3 position of adenine (B156593) in AT-rich regions of the minor groove.[2][8] This process is initiated by the binding of the DNA-binding subunit to the minor groove, which then positions the reactive spirocyclopropylcyclohexadienone electrophile of the alkylating subunit for nucleophilic attack by the adenine base.[5]

The covalent modification of DNA leads to a distortion of the DNA helix, interfering with essential cellular processes such as DNA replication and transcription.[2][8] This DNA damage triggers a cellular stress response, ultimately leading to the activation of apoptotic signaling pathways and programmed cell death.[8][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. adcreview.com [adcreview.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 8. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The DNA damage-induced cell death response: a roadmap to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Duocarmycin DM Free Base: A Technical Guide to its Discovery and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin DM, a potent synthetic analog of the naturally occurring Duocarmycin family of antibiotics, stands as a significant payload in the development of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the discovery, origin, and fundamental characteristics of Duocarmycin DM in its free base form. It details the mechanism of action, which involves sequence-selective alkylation of DNA, and outlines the downstream cellular consequences. This document also includes representative experimental protocols for its synthesis and cytotoxicity evaluation, alongside a compilation of key quantitative data. Visualizations of the DNA damage signaling pathway and a general experimental workflow are provided to further elucidate its biological context and evaluation.

Discovery and Origin of the Duocarmycin Family

The story of Duocarmycin DM begins with the discovery of its natural product predecessors. The duocarmycins are a class of highly potent antitumor antibiotics first isolated from fermentation broths of Streptomyces species in the late 1970s and early 1980s. These natural products, including Duocarmycin A and Duocarmycin SA, exhibited remarkable cytotoxic activity against cancer cells.[1][2] Their unique structure, featuring a characteristic curved indole (B1671886) core and a reactive cyclopropylpyrroloindole (CPI) alkylating subunit, garnered significant interest from the scientific community.

Duocarmycin DM is a synthetic analog developed through extensive structure-activity relationship (SAR) studies aimed at optimizing the therapeutic potential of the natural duocarmycins. The "DM" designation refers to a specific chemical modification of the parent structure. The term "free base" signifies the neutral form of the Duocarmycin DM molecule, as opposed to a salt form (e.g., a hydrochloride salt). This distinction is crucial for researchers as the free base is often the active form of the drug that interacts with its biological target. Its solubility and stability characteristics can also differ from its salt forms, impacting formulation and experimental design.

Mechanism of Action: DNA Alkylation

Duocarmycin DM exerts its potent cytotoxic effects through a sequence-selective alkylation of DNA.[][4] This process can be broken down into two key steps:

-

Minor Groove Binding: The curved shape of the Duocarmycin DM molecule allows it to bind non-covalently to the minor groove of the DNA double helix. This binding is selective for AT-rich sequences.[4]

-

DNA Alkylation: Once positioned in the minor groove, the electrophilic spirocyclopropylcyclohexadienone moiety of Duocarmycin DM undergoes a nucleophilic attack from the N3 position of an adenine (B156593) base.[] This results in the formation of a covalent bond, leading to irreversible alkylation of the DNA strand.

This DNA alkylation disrupts the normal architecture of the DNA, leading to a cascade of cellular events that ultimately culminate in cell death.

Signaling Pathway of Duocarmycin-Induced DNA Damage

The covalent modification of DNA by Duocarmycin DM triggers a cellular DNA damage response (DDR). This complex signaling network is initiated to repair the lesion and maintain genomic integrity. However, the nature of the Duocarmycin-DNA adduct often leads to stalled replication forks and double-strand breaks, overwhelming the repair machinery and pushing the cell towards apoptosis.

Caption: Signaling pathway initiated by Duocarmycin DM-induced DNA alkylation.

Quantitative Data

Cytotoxicity of Duocarmycin DM

The in vitro cytotoxicity of Duocarmycin DM has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values demonstrate its potent anticancer activity.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HT-29 | Colon Cancer | 22 | [4][5] |

| CL1-5 | Lung Cancer | 13.8 | [4][5] |

| Caski | Cervical Cancer | 3.87 | [4][5] |

| EJ | Bladder Cancer | 15.4 | [4][5] |

| LS174T | Colon Cancer | 7.31 | [4][5] |

Physicochemical Properties of Duocarmycin DM Free Base

| Property | Value | Reference |

| Molecular Formula | C26H26ClN3O3 | [][6] |

| Molecular Weight | 463.96 g/mol | [][6] |

| Appearance | Light yellow to green yellow solid | [4] |

| CAS Number | 1116745-06-2 | [][4][6] |

Experimental Protocols

Representative Synthesis of a Duocarmycin Analog

Materials:

-

Appropriately substituted indole carboxylic acid

-

Chiral chloromethylpyrroloindoline (CPI) moiety

-

Coupling reagents (e.g., EDCI, HOBt)

-

Organic solvents (e.g., DMF, DCM)

-

Purification materials (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

Activation of the Indole Carboxylic Acid: The indole carboxylic acid derivative is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF). A coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) are added, and the mixture is stirred at room temperature to form an active ester.

-

Coupling Reaction: The chiral chloromethylpyrroloindoline (CPI) moiety, dissolved in a suitable solvent, is added to the activated indole derivative. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Chromatographic Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure Duocarmycin DM analog.

-

Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

General Workflow for Cytotoxicity Assessment

The cytotoxic potential of this compound is commonly evaluated using in vitro cell-based assays. The following workflow outlines a typical experimental procedure.

Caption: A generalized experimental workflow for determining the in vitro cytotoxicity of Duocarmycin DM.

MTT Assay Protocol for Cytotoxicity:

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable curve-fitting software.

Conclusion

This compound, a synthetic derivative of a natural product, represents a powerful cytotoxic agent with a well-defined mechanism of action. Its ability to selectively alkylate DNA in the minor groove makes it an effective tool in cancer research and a valuable payload for the development of targeted therapies such as ADCs. This guide provides a foundational understanding of its discovery, biological activity, and the experimental approaches used for its evaluation, serving as a valuable resource for professionals in the field of drug discovery and development.

References

Duocarmycin DM Free Base: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin DM is a potent DNA alkylating agent belonging to a class of natural products that exhibit significant cytotoxicity, making it a molecule of high interest in the development of antibody-drug conjugates (ADCs).[1][2] Its unique curved indole (B1671886) structure and the presence of a spirocyclopropylcyclohexadienone electrophile are key to its anticancer activity.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of Duocarmycin DM free base, offering crucial data and methodologies for researchers in the field of oncology and drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding the molecule's behavior in biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₆ClN₃O₃ | [3][4] |

| Molecular Weight | 463.96 g/mol | [3][4][5] |

| Appearance | Light yellow to green-yellow solid | [6] |

| Solubility | Soluble in DMSO (50 mg/mL) | [6][7] |

| Storage Conditions | Powder: -20°C, protect from light, stored under nitrogen. In solvent: -80°C for up to 6 months, -20°C for up to 1 month. | [1] |

| Boiling Point (Predicted) | 712.9 ± 60.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [3] |

Table 1: Physicochemical Properties of this compound

Mechanism of Action: DNA Alkylation

Duocarmycin DM exerts its cytotoxic effects through a well-defined mechanism involving the minor groove of DNA. The molecule's curved shape allows it to bind selectively to AT-rich sequences within the DNA minor groove.[8][9] Following this non-covalent binding, the electrophilic spirocyclopropyl group is activated, leading to the alkylation of the N3 position of adenine.[3][10] This covalent modification of the DNA backbone disrupts its structure and function, ultimately leading to cell death.[8][9]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of this compound. The following sections outline methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point of a pure solid organic compound is a sharp, characteristic physical property. For Duocarmycin DM, a standard capillary melting point method can be employed.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Solubility Assessment

Determining the solubility of Duocarmycin DM in various solvents is critical for its formulation as a therapeutic agent. A common method is the shake-flask method.

Methodology:

-

Solvent Selection: A range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, aqueous buffers at different pH values) are chosen.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspensions are filtered or centrifuged to remove undissolved solid. The concentration of Duocarmycin DM in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Studies

The chemical stability of Duocarmycin DM is a critical parameter that influences its shelf-life and in vivo efficacy. Stability can be assessed under various conditions (e.g., temperature, pH, light) using a stability-indicating HPLC method.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in relevant solvents or formulation buffers.

-

Stress Conditions: Aliquots of the solutions are subjected to various stress conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Exposure to light (e.g., ICH-compliant photostability chamber).

-

pH Stress: Incubation in acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

-

Analysis: The concentration of the parent Duocarmycin DM molecule and the formation of any degradation products are monitored by a validated stability-indicating HPLC method. The peak purity of the parent compound can be assessed using a photodiode array (PDA) detector.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, a molecule of significant interest in the development of targeted cancer therapies. The presented data and experimental methodologies offer a valuable resource for researchers and drug development professionals, facilitating further investigation and optimization of Duocarmycin-based therapeutics. A thorough characterization of these properties is paramount for the successful translation of this potent cytotoxic agent from the laboratory to clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs [mdpi.com]

- 9. The reversible DNA-alkylating activity of duocarmycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

An In-depth Technical Guide to the Spectroscopic Analysis of Duocarmycin DM Free Base

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize Duocarmycin DM free base, a potent DNA alkylating agent utilized as a toxin in antibody-drug conjugates (ADCs). The document details the expected spectroscopic data, outlines experimental protocols for obtaining this data, and illustrates the compound's mechanism of action.

Introduction to Duocarmycin DM

Duocarmycin DM is a synthetic analogue of the natural product duocarmycin. Its cytotoxic activity stems from its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine. This action disrupts DNA replication and transcription, ultimately leading to cell death. The molecular structure of this compound features a characteristic curved indole (B1671886) moiety and a reactive spirocyclopropylcyclohexadienone electrophile, which are key to its anticancer properties.

Molecular Formula: C₂₆H₂₆ClN₃O₃ Molecular Weight: 463.96 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is foundational for confirming the structure and purity of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Technique | Expected Chemical Shifts (δ) / ppm | Key Structural Insights |

| ¹H NMR | Aromatic protons (indole & benzo[e]indole rings): ~6.5-8.5 ppmAliphatic protons (spirocycle, chloromethyl, ethoxy chain): ~1.0-4.5 ppmN-H proton (indole): ~11-12 ppm | Confirms the presence of the aromatic ring systems and the specific arrangement of protons on the aliphatic chains. The downfield shift of the N-H proton is characteristic of indole rings. |

| ¹³C NMR | Aromatic carbons: ~100-150 ppmCarbonyl carbon: ~160-170 ppmAliphatic carbons: ~20-70 ppm | Provides a carbon map of the molecule, confirming the number and electronic environment of each carbon atom. The chemical shift of the carbonyl carbon is a key indicator. |

Table 2: Mass Spectrometry (MS) Data

| Technique | Expected m/z Ratios | Key Structural Insights |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺: ~464.1684 | Provides the exact mass of the protonated molecule, confirming the elemental composition (C₂₆H₂₇ClN₃O₃⁺). |

| Tandem MS (MS/MS) | Fragmentation patterns corresponding to the loss of the chloromethyl group, the dimethylaminoethoxy side chain, and cleavage of the amide bond. | Elucidates the connectivity of the different structural fragments of the molecule. |

Table 3: Vibrational and Electronic Spectroscopy Data

| Technique | Expected Wavenumbers (cm⁻¹) / Wavelengths (nm) | Key Functional Group Insights |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | N-H stretch (indole): ~3300-3400 cm⁻¹C=O stretch (amide): ~1630-1680 cm⁻¹C-O stretch (ether): ~1000-1300 cm⁻¹C-Cl stretch: ~600-800 cm⁻¹ | Confirms the presence of key functional groups including the amide, ether, and alkyl chloride moieties. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | λmax: ~250-350 nm | Reveals the presence of the conjugated aromatic systems within the Duocarmycin DM structure. |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard practices for the analysis of complex organic molecules and natural products.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional NMR spectra as needed to fully assign proton and carbon signals and confirm structural connectivity.

3.2 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is ideal.

-

HRMS Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

-

-

MS/MS Acquisition:

-

Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Perform collision-induced dissociation (CID) to generate fragment ions.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of this compound (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) of a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use the pure solvent as a blank to zero the instrument.

-

Scan the sample solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Duocarmycin DM is the alkylation of DNA, which triggers a cellular response leading to apoptosis. The following diagram illustrates this pathway.

Caption: Mechanism of action of a Duocarmycin DM-based ADC.

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a Duocarmycin DM sample.

Caption: Workflow for spectroscopic analysis of Duocarmycin DM.

Duocarmycin DM free base cytotoxicity in cancer cell lines

An In-depth Technical Guide on the Cytotoxicity of Duocarmycin DM Free Base in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin DM, a synthetically derived analogue of the natural product Duocarmycin SA, is an exceptionally potent antineoplastic agent.[1] As a member of the duocarmycin family, originally isolated from Streptomyces bacteria, it functions as a DNA minor groove alkylating agent, exhibiting cytotoxicity at picomolar concentrations against a wide array of cancer cell lines.[2][3][4] Its remarkable potency has positioned it as a critical payload for antibody-drug conjugates (ADCs) in the development of targeted cancer therapies.[5][6] This document provides a comprehensive overview of the mechanism of action, quantitative cytotoxicity data, experimental protocols, and relevant cellular pathways associated with this compound.

Mechanism of Action

The cytotoxic effect of Duocarmycin DM is initiated by its unique interaction with cellular DNA. The molecule's curved indole (B1671886) structure allows it to bind selectively to the minor groove of DNA, with a preference for AT-rich sequences.[2][5][7] Following this binding, its spirocyclopropylcyclohexadienone electrophile facilitates the irreversible alkylation of the N3 position of adenine (B156593) bases.[1][5]

This covalent modification of DNA disrupts the integrity of the double helix, forming adducts that obstruct the progression of DNA replication and transcription machinery.[4][6] The resulting DNA damage triggers cellular stress responses, including the activation of DNA repair pathways.[8] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[3][9] This process often involves cell cycle arrest, typically at the G2/M phase, to prevent the proliferation of damaged cells.[10][11] A key advantage of this mechanism is its efficacy against both dividing and non-dividing cells, broadening its therapeutic potential.[5][9]

References

- 1. Duocarmycin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Distamycin A enhances the cytotoxicity of duocarmycin A and suppresses duocarmycin A-induced apoptosis in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AT-Sequence Selective DNA Binding of Duocarmycin DM Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin DM, a potent antitumor antibiotic, exerts its cytotoxic effects through a unique mechanism involving sequence-selective alkylation of DNA. This technical guide provides a comprehensive overview of the core principles governing the interaction of Duocarmycin DM with its DNA target. It delves into the molecular basis of its AT-sequence preference, the specifics of the alkylation reaction, and the downstream cellular consequences. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the experimental methodologies used to characterize this interaction and the key signaling pathways that are activated.

Introduction

The duocarmycins are a class of natural products isolated from Streptomyces species that exhibit exceptionally high cytotoxicity against cancer cells.[1][2] Duocarmycin DM is a synthetic analog that retains the potent antitumor activity of the natural products.[3] Its mechanism of action is centered on its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine.[2][4] This covalent modification of DNA disrupts its structure and function, leading to cell cycle arrest and apoptosis.[5][6] A key feature of duocarmycins is their remarkable preference for AT-rich sequences within the DNA minor groove, which contributes to their potent and selective activity.[7][8]

Molecular Mechanism of Action

The interaction of Duocarmycin DM with DNA is a two-step process:

-

Non-covalent Binding: Duocarmycin DM has a curved shape that allows it to fit snugly into the minor groove of DNA.[3] This binding is stabilized by van der Waals forces and hydrogen bonds between the drug and the floor and walls of the minor groove. The preference for AT-rich regions is due to the narrower width of the minor groove in these sequences, which provides a better fit for the drug molecule.

-

Covalent Alkylation: Once bound, the reactive spirocyclopropylcyclohexadienone moiety of Duocarmycin DM is positioned to react with the N3 atom of adenine.[3] This results in the formation of a covalent bond, permanently attaching the drug to the DNA. This alkylation event distorts the DNA helix and creates a lesion that is recognized by the cell's DNA damage response machinery.

dot

Quantitative Data

The cytotoxic potency of duocarmycins is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data below summarizes the IC50 values for Duocarmycin SA, a closely related and well-studied analog of Duocarmycin DM.

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HT-29 | Colon Cancer | 22 | [9] |

| CL1-5 | Lung Cancer | 13.8 | [9] |

| Caski | Cervical Cancer | 3.87 | [9] |

| EJ | Bladder Cancer | 15.4 | [9] |

| LS174T | Colon Cancer | 7.31 | [9] |

| Molm-14 | Acute Myeloid Leukemia | 11.12 | [10] |

| HL-60 | Acute Myeloid Leukemia | 112.7 | [10] |

| U-138 MG | Glioblastoma | 1.8 | [7][11] |

Experimental Protocols

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where a small molecule like Duocarmycin DM binds. The principle is that the bound drug protects the DNA from cleavage by the enzyme DNase I.

Workflow:

dot

Detailed Methodology (General Protocol):

-

DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope, such as ³²P.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of Duocarmycin DM in a suitable binding buffer. A control reaction without the drug is also prepared.

-

DNase I Digestion: A limited amount of DNase I is added to each reaction to randomly cleave the DNA backbone. The reaction is allowed to proceed for a short, optimized time.

-

Reaction Termination and DNA Purification: The digestion is stopped, and the DNA fragments are purified to remove the drug, enzyme, and salts.

-

Gel Electrophoresis: The purified DNA fragments are separated by size on a denaturing polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film to visualize the radioactive DNA fragments.

-

Analysis: The lane corresponding to the control reaction will show a ladder of bands representing cleavage at every nucleotide position. In the lanes with Duocarmycin DM, a "footprint" will appear as a region where the bands are absent or significantly reduced in intensity, indicating the binding site of the drug.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect the binding of a molecule to a DNA fragment. The principle is that a DNA fragment bound to a drug will migrate more slowly through a non-denaturing gel than the free, unbound DNA.

Workflow:

dot

Detailed Methodology (General Protocol):

-

Probe Preparation: A short, double-stranded DNA oligonucleotide containing the putative binding site is labeled, typically with a non-radioactive tag like biotin or a fluorescent dye.

-

Binding Reaction: The labeled probe is incubated with varying concentrations of Duocarmycin DM in a binding buffer.

-

Gel Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Transfer and Detection: The DNA is transferred from the gel to a nylon membrane. The labeled DNA is then detected using a method appropriate for the label (e.g., streptavidin-HRP conjugate and chemiluminescence for biotin).

-

Analysis: The presence of a band that migrates slower than the free probe (a "shifted" band) indicates the formation of a DNA-drug complex. The intensity of the shifted band can be used to estimate the binding affinity.

Cell-Based Assays

This assay is used to determine the cytotoxic effect of Duocarmycin DM on cancer cells and to calculate the IC50 value.

Detailed Methodology (General Protocol):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of Duocarmycin DM for a specific period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

This flow cytometry-based assay is used to quantify the induction of apoptosis by Duocarmycin DM.

Detailed Methodology (General Protocol):

-

Cell Treatment: Cells are treated with Duocarmycin DM at the desired concentrations and for the desired time points.

-

Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium (B1200493) Iodide (PI) in a binding buffer.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This flow cytometry-based assay is used to determine the effect of Duocarmycin DM on cell cycle progression.

Detailed Methodology (General Protocol):

-

Cell Treatment: Cells are treated with Duocarmycin DM.

-

Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and then stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

This technique is used to detect the expression and activation of specific proteins involved in the DNA damage response and apoptosis.

Detailed Methodology (General Protocol):

-

Cell Lysis and Protein Quantification: Treated and untreated cells are lysed, and the total protein concentration is determined.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-ATM, phospho-Chk1, p53, cleaved caspase-3, γH2AX), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways

Duocarmycin DM-induced DNA damage triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). The primary pathway activated by this type of DNA lesion is the ATM/ATR-Chk1/Chk2 pathway.

dot

Upon DNA alkylation by Duocarmycin DM, the resulting DNA lesions are recognized by sensor proteins, which in turn activate the master kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. Activated Chk1 and Chk2 phosphorylate and activate the tumor suppressor protein p53. p53, a transcription factor, then upregulates the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair (e.g., Gadd45a), and apoptosis (e.g., Bax). This coordinated cellular response aims to either repair the DNA damage or, if the damage is too extensive, eliminate the cell through programmed cell death.

Conclusion

Duocarmycin DM's potent antitumor activity is intricately linked to its ability to selectively bind to AT-rich regions of the DNA minor groove and form a covalent adduct with adenine. This technical guide has provided an in-depth look at the molecular mechanism of this interaction, summarized key quantitative data, and detailed the experimental protocols used to study this process. The elucidation of the DNA damage response pathways activated by Duocarmycin DM offers valuable insights for the development of novel cancer therapeutics, including its use as a payload in antibody-drug conjugates (ADCs). A thorough understanding of the principles outlined in this guide is essential for researchers and drug development professionals working to harness the therapeutic potential of this powerful class of DNA alkylating agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-mediated Cleavage of β-Catenin Precedes Drug-induced Apoptosis in Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 8. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Duocarmycin DM Free Base as an ADC Payload for Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Duocarmycin DM free base, a potent DNA alkylating agent, and its application as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.

Introduction to Duocarmycin DM

Duocarmycins are a class of natural products first isolated from Streptomyces bacteria.[1] They are exceptionally potent cytotoxic agents that derive their activity from the ability to bind to the minor groove of DNA and subsequently cause irreversible alkylation.[1] This disruption of DNA architecture ultimately leads to apoptotic cell death.[1] Unlike microtubule inhibitors which are only effective during mitosis, duocarmycins can exert their cytotoxic effects at any phase of the cell cycle, making them effective against both dividing and non-dividing cancer cells.[1][2] Their high potency, with activity in the picomolar range, makes them ideal candidates for use as ADC payloads, where targeted delivery can mitigate the systemic toxicity observed with the free drug.[2][3] Duocarmycin DM is a synthetic analogue of the natural duocarmycins, designed for enhanced properties as an ADC payload.

Mechanism of Action

The mechanism of action of a Duocarmycin DM-based ADC involves a series of targeted steps, ensuring specific delivery of the cytotoxic payload to cancer cells.

-

Target Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.[4]

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[4][5]

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic cellular compartment containing various enzymes.[5]

-

Payload Release: Within the lysosome, the linker connecting the antibody to the Duocarmycin DM payload is cleaved. This is often achieved through the action of lysosomal proteases, such as cathepsin B, which recognize and cleave specific peptide sequences within the linker (e.g., a valine-citrulline linker).[6]

-

DNA Alkylation: Once released, the active Duocarmycin DM translocates to the nucleus and binds to the minor groove of DNA, with a preference for AT-rich sequences.[2] It then alkylates the N3 position of adenine, causing DNA damage.[2]

-

Cell Death: The DNA damage triggers downstream cellular processes, including cell cycle arrest and apoptosis, leading to the death of the cancer cell.[7][8]

References

- 1. adcreview.com [adcreview.com]

- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Duocarmycin DM Free Base: A Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin DM, a potent synthetic analogue of the natural product duocarmycin, is a DNA minor groove alkylating agent with significant antitumor activity. Its exceptional cytotoxicity, active at picomolar concentrations, has made it a valuable payload for antibody-drug conjugates (ADCs).[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which Duocarmycin DM free base induces apoptosis, a critical pathway for its anticancer effects. We will delve into the core signaling cascades, present quantitative data from relevant studies, and provide detailed experimental protocols for key assays used to investigate this process.

Mechanism of Action: DNA Alkylation and Damage Response

Duocarmycins exert their cytotoxic effects by binding to the minor groove of DNA with a preference for AT-rich sequences.[4][5] The molecule's characteristic curved indole (B1671886) structure facilitates this interaction. Following binding, the spirocyclopropylcyclohexadienone electrophile of Duocarmycin DM alkylates the N3 position of adenine.[1][2] This irreversible DNA alkylation distorts the DNA helix, leading to the formation of DNA adducts and double-strand breaks (DSBs).[4][5]

The cellular response to this extensive DNA damage is the primary trigger for the apoptotic cascade. The presence of DSBs activates DNA damage response (DDR) pathways, initiating a signaling cascade that ultimately converges on programmed cell death.

The Intrinsic Apoptosis Pathway Induced by Duocarmycin DM

The apoptotic pathway triggered by Duocarmycin DM is primarily the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress, in this case, irreparable DNA damage.

A critical mediator in this process is the tumor suppressor protein p53. In response to DNA damage, p53 is stabilized and activated through phosphorylation at serine 15 (Ser15) by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[6][7][8][9] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins, most notably Bax (Bcl-2-associated X protein).

Bax, a member of the Bcl-2 family of proteins, translocates to the mitochondria where it disrupts the outer mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm. In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits and activates pro-caspase-9, forming the apoptosome.

Activated caspase-9, an initiator caspase, then cleaves and activates effector caspases, primarily caspase-3.[10][11][12] Active caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including PARP (Poly [ADP-ribose] polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4][10]

The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 (B-cell lymphoma 2) is a critical determinant of cell fate. Duocarmycin treatment often leads to an increased Bax/Bcl-2 ratio, tipping the cellular balance towards apoptosis.[13][14][15][16]

Caption: Duocarmycin DM-Induced Intrinsic Apoptosis Pathway.

Quantitative Data on Duocarmycin-Induced Apoptosis

The following tables summarize the cytotoxic and apoptotic effects of Duocarmycin DM and its analogues across various cancer cell lines.

Table 1: IC50 Values of Duocarmycin Analogues in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (pM) | Reference |

| Duocarmycin DM | HT-29 | Colon Cancer | 22 | [1] |

| Duocarmycin DM | CL1-5 | Lung Cancer | 13.8 | [1] |

| Duocarmycin DM | Caski | Cervical Cancer | 3.87 | [1] |

| Duocarmycin DM | EJ | Bladder Cancer | 15.4 | [1] |

| Duocarmycin DM | LS174T | Colon Cancer | 7.31 | [1] |

| Duocarmycin SA | General | - | 10 | [17] |

| Duocarmycin SA | Molm-14 | Acute Myeloid Leukemia | 11.12 | [5] |

| Duocarmycin SA | HL-60 | Acute Myeloid Leukemia | 112.7-114.8 | [5][13] |

Table 2: Induction of Apoptosis by Duocarmycin SA (DSA) in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |

| Molm-14 | 20 pM DSA (72h) | 9.4% | [18] |

| Molm-14 | 100 pM DSA (72h) | 56.7% | [18] |

| Molm-14 | 500 pM DSA (72h) | 92.0% | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Duocarmycin DM-induced apoptosis.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., HT-29, Molm-14, HeLa).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for the indicated time periods.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

-

Cell Preparation:

-

Staining:

-

Incubation and Analysis:

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Protocol:

-

Protein Extraction:

-

After treatment with Duocarmycin DM, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Table 3: Recommended Primary Antibody Dilutions for Western Blotting

| Target Protein | Recommended Dilution | Reference |

| Phospho-p53 (Ser15) | 1:1000 - 1:2000 | [8][9] |

| p53 | 1:1000 | [6] |

| Bcl-2 | Varies by antibody | [14] |

| Bax | Varies by antibody | [14] |

| Caspase-3 | 1:500 - 1:1000 | |

| Cleaved Caspase-3 | 1:1000 | [11] |

| PARP | Varies by antibody | [14] |

| Cleaved PARP | Varies by antibody | [14] |

| β-actin (Loading Control) | Varies by antibody | [14] |

Caspase Activity Assay

This assay measures the enzymatic activity of caspases, providing a functional readout of apoptosis.

Protocol (Colorimetric Assay for Caspase-3):

-

Cell Lysis:

-

Induce apoptosis and harvest 1-5 x 10^6 cells per sample.

-

Resuspend cells in chilled Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).

-

-

Assay Reaction:

-

In a 96-well plate, add cell lysate to each well.

-

Add 2X Reaction Buffer containing DTT.

-

Add the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate at 37°C for 1-2 hours.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader.[2]

-

Cell Cycle Analysis by Propidium Iodide Staining

Duocarmycins are known to induce cell cycle arrest, often at the G2/M phase, which can be analyzed by flow cytometry.[5]

Protocol:

-

Cell Fixation:

-

Harvest treated cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.[22]

-

Incubate at -20°C for at least 2 hours or overnight.[23]

-

-

Staining:

-

Analysis:

DNA Fragmentation (Laddering) Assay

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

Protocol:

-

DNA Extraction:

-

Electrophoresis:

-

Precipitate the DNA with ethanol and resuspend it in TE buffer.[28]

-

Run the DNA on a 1.5-2% agarose (B213101) gel.[28]

-

-

Visualization:

-

Stain the gel with ethidium (B1194527) bromide and visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic samples.[27][28]

-

γH2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells on coverslips in a multi-well plate and treat with Duocarmycin DM.

-

-

Immunostaining:

-

Imaging and Analysis:

Conclusion

This compound is a powerful inducer of apoptosis in cancer cells. Its primary mechanism of action involves DNA alkylation, leading to a robust DNA damage response that activates the intrinsic apoptotic pathway. This process is characterized by the activation of p53, an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, and the subsequent activation of the caspase cascade. The experimental protocols detailed in this guide provide a comprehensive toolkit for researchers to investigate and quantify the apoptotic effects of Duocarmycin DM and related compounds, aiding in the ongoing development of these potent anticancer agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Duocarmycin DM, 1116745-06-2 | BroadPharm [broadpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Phospho-p53 (Ser15) Polyclonal Antibody (PA5-104742) [thermofisher.com]

- 8. Phospho-P53 (Ser15) antibody (28961-1-AP) | Proteintech [ptglab.com]

- 9. Phospho-p53 (Ser15) Antibody (#9284) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. media.cellsignal.com [media.cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Changes in Bcl-2 Family Protein Profile During Idelalisib Therapy Mimic Those During Duvelisib Therapy in Chronic Lymphocytic Leukemia Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The BCL-2 protein family: from discovery to drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. scispace.com [scispace.com]

- 21. bosterbio.com [bosterbio.com]

- 22. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 24. Analysis of Cell Cycle [cyto.purdue.edu]

- 25. researchgate.net [researchgate.net]

- 26. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 27. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. benchchem.com [benchchem.com]

Methodological & Application

Application Note and Protocol: In Vitro Cytotoxicity Assay of Duocarmycin DM Free Base

Audience: Researchers, scientists, and drug development professionals.

Introduction

Duocarmycin DM is a member of a class of highly potent DNA alkylating agents.[1][2] These natural products, originally isolated from Streptomyces bacteria, exhibit extremely potent cytotoxicity against cancer cells.[2] Duocarmycin DM exerts its cytotoxic effects by binding to the minor groove of DNA, with a preference for AT-rich sequences, and subsequently alkylating the N3 position of adenine.[2][3] This irreversible DNA alkylation disrupts the DNA architecture, leading to inhibition of DNA replication and transcription, and ultimately, tumor cell death.[2][4] Due to their high potency, with IC50 values often in the picomolar range, duocarmycins are of significant interest as payloads for antibody-drug conjugates (ADCs).[1][2][3]

This document provides a detailed protocol for determining the in vitro cytotoxicity of Duocarmycin DM free base using a Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric method that measures cell density by staining total cellular protein, making it a reliable method for assessing cytotoxicity.[5][6][7]

Mechanism of Action Signaling Pathway

The cytotoxic activity of Duocarmycin DM is initiated by its binding to the minor groove of DNA and subsequent alkylation of adenine. This leads to DNA damage, cell cycle arrest, and ultimately apoptosis.

Caption: Duocarmycin DM signaling pathway.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Duocarmycin DM and Duocarmycin SA (DSA) in various cancer cell lines.

| Compound | Cell Line | IC50 (pM) | Reference |

| Duocarmycin DM | HT-29 (colorectal) | 22 | [1] |

| Duocarmycin DM | CL1-5 (lung) | 13.8 | [1] |

| Duocarmycin DM | Caski (cervical) | 3.87 | [1] |

| Duocarmycin DM | EJ (bladder) | 15.4 | [1] |

| Duocarmycin DM | LS174T (colorectal) | 7.31 | [1] |

| Duocarmycin SA | Molm-14 (AML) | 11.12 | [8][9] |

| Duocarmycin SA | HL-60 (AML) | 112.7 | [8] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is designed for determining the cytotoxicity of this compound in adherent cell lines cultured in 96-well plates.

Materials

-

This compound

-

Appropriate cancer cell line(s)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

Caption: SRB cytotoxicity assay workflow.

Procedure

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the Duocarmycin DM stock solution in complete culture medium to achieve the desired final concentrations (a range from picomolar to nanomolar is recommended).

-

Remove the medium from the wells and add 100 µL of the diluted Duocarmycin DM solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without removing the supernatant.

-

Incubate the plate at 4°C for 1 hour.[6]

-

Wash the plate four to five times with slow-running tap water and then rinse with distilled water.

-

Invert the plate on paper towels and allow it to air dry completely.

-

-

SRB Staining:

-

Solubilization and Absorbance Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Shake the plate on a shaker for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the Duocarmycin DM concentration.

-

Determine the IC50 value, the concentration of Duocarmycin DM that inhibits cell growth by 50%, using a non-linear regression analysis.

This protocol provides a robust and reproducible method for assessing the in vitro cytotoxicity of this compound. The extreme potency of this compound necessitates careful handling and the use of a sensitive assay like the SRB method. The provided data and workflow diagrams offer a comprehensive guide for researchers in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Duocarmycin - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]

- 9. researchgate.net [researchgate.net]

Duocarmycin DM Free Base: Application Notes and Protocols for Solid Tumor Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycins are a class of highly potent, naturally occurring antitumor antibiotics first isolated from Streptomyces species.[1][2] Their exceptional cytotoxicity, with activity in the picomolar range, has made them a subject of significant interest in oncology research.[1] Duocarmycin DM is a synthetic analogue of the duocarmycins. This document provides an overview of the preclinical application of duocarmycin analogues in solid tumor animal models, with a focus on both the free, unconjugated form and its use as a payload in Antibody-Drug Conjugates (ADCs). While much of the recent in vivo research has centered on ADCs, historical and recent studies on standalone duocarmycin analogues provide valuable insights for their development as chemotherapeutic agents.

Duocarmycins exert their cytotoxic effects through a unique mechanism of action. They are DNA minor groove binding agents that cause sequence-selective alkylation of DNA at the N3 position of adenine (B156593).[2][3] This irreversible DNA alkylation disrupts the DNA architecture, leading to an inhibition of DNA replication and transcription, ultimately resulting in tumor cell death.[1] An important characteristic of duocarmycins is their ability to exert their cytotoxic effects at any phase of the cell cycle, making them effective against both rapidly dividing and quiescent cancer cells.[2][4] Furthermore, they have shown efficacy in multi-drug resistant (MDR) tumor models.[2][4]

Mechanism of Action: DNA Alkylation and Cell Death

The mechanism of action of Duocarmycin DM and its analogues begins with their binding to the minor groove of DNA, with a preference for AT-rich sequences. Following this non-covalent binding, a spirocyclopropylcyclohexadienone electrophile within the molecule becomes activated, leading to the irreversible alkylation of adenine at the N3 position. This covalent adduct formation distorts the DNA helix, interfering with the functions of DNA-dependent enzymes and leading to a cascade of cellular events that culminate in apoptosis.

Figure 1: Simplified signaling pathway of Duocarmycin DM leading to apoptosis.

In Vivo Studies with Duocarmycin Analogues (Free Base) in Solid Tumor Models

While many recent studies focus on Duocarmycin-based ADCs, earlier research provides valuable data on the in vivo efficacy of standalone duocarmycin analogues. These studies have demonstrated the potential of these compounds against a range of solid tumors.

Summary of In Vivo Efficacy Data

| Compound | Animal Model | Tumor Model | Dosing (mg/kg) | Route | Efficacy | Reference |

| Duocarmycin B2 derivatives (N,N-dialkylcarbamoyl analogs) | Mice | Murine Sarcoma 180 | Not specified | Not specified | Improved antitumor activity | [5] |

| Murine Ovarian Sarcoma M5076 | Not specified | Not specified | Broad-spectrum activity | [5] | ||

| Murine Colon Adenocarcinoma 26 | Not specified | Not specified | Broad-spectrum activity | [5] | ||

| Murine Colon Adenocarcinoma 38 | Not specified | Not specified | Broad-spectrum activity | [5] | ||

| Human Breast Carcinoma MX-1 Xenograft | Not specified | Not specified | Broad-spectrum activity | [5] | ||

| Achiral seco-amino-CBI analogue (11a) | C57BL/6 mice | Murine Melanoma B16-F0 | 15 | i.p. | Significant tumor growth inhibition | [4] |

| SCID mice | Human Ovarian Cancer SC-OVCAR-3 Xenograft | Not specified | Not specified | Significant anticancer effect | [4] | |

| Achiral seco-hydroxy-CBI analogue (12) | C57BL/6 mice | Murine Melanoma B16-F0 | 20 | i.p. | Tumor growth inhibition | [4] |

| Duocarmycin SA | CDF1 mice | Murine Lymphocytic Leukemia P388 | 0.143 | i.p. | 30% increase in life span | [6] |

| CC-1065 | Mice | Not specified | 0.0125 (single dose) | i.v. | Delayed hepatotoxicity | [7] |

| Not specified | 0.010 (single dose) | i.p. | Delayed hepatotoxicity | [7] |

Experimental Protocol: In Vivo Antitumor Efficacy of Achiral seco-amino-CBI Analogue

This protocol is based on the study of a duocarmycin analogue in a murine melanoma model.[4]

1. Animal Model and Tumor Implantation:

-

Animal Strain: C57BL/6 mice.

-

Cell Line: B16-F0 murine melanoma cells.

-

Implantation: Subcutaneously inject a suspension of B16-F0 cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to reach a palpable size before starting treatment.

2. Drug Preparation and Administration:

-

Compound: Achiral seco-amino-CBI analogue (11a).

-

Formulation: The specific vehicle for in vivo administration is not detailed in the reference. A common approach for similar compounds involves dissolution in a biocompatible solvent such as a mixture of DMSO and saline, or a formulation with Cremophor EL and ethanol. It is crucial to perform solubility and stability tests for the specific duocarmycin analogue.

-

Dose: 15 mg/kg.

-

Administration: Administer the drug solution via intraperitoneal (i.p.) injection. The dosing schedule (e.g., single dose, daily, or intermittent) should be optimized based on preliminary toxicity and efficacy studies.

3. Monitoring and Endpoints:

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the animals as an indicator of toxicity.

-

Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size, or after a specified duration.

-

Data Analysis: Compare the mean tumor volumes between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.

In Vivo Studies with Duocarmycin-Based Antibody-Drug Conjugates (ADCs)

The high potency of duocarmycins makes them ideal payloads for ADCs, which offer targeted delivery to tumor cells, thereby increasing the therapeutic window. Several duocarmycin-based ADCs have shown significant preclinical efficacy in various solid tumor models.

Summary of In Vivo Efficacy Data for Duocarmycin-Based ADCs

| ADC | Target | Animal Model | Tumor Model | Dosing (mg/kg) | Efficacy | Reference |

| SYD985 | HER2 | Athymic nude mice | BT-474 breast cancer xenograft | 5 (single dose) | 7 out of 8 mice with complete tumor remission | [5] |

| MAXF1162 breast cancer PDX | 1-10 (single dose) | Dose-dependent tumor growth inhibition | [5] | |||

| SCID mice | Uterine and Ovarian Carcinosarcoma PDX | Not specified | More active than T-DM1 | [8] | ||

| MGC018 | B7-H3 | SCID/CES1c KO mice | Calu-6 lung cancer xenograft | 10 (single dose) | 100% reduction in tumor volume, 5/6 complete regressions | [9] |

| Athymic Nude/NOG mice | Breast, prostate, head and neck cancer PDX | 3 (QW x 2 or 3, or Q2W x 2) | Antitumor activity | [10] | ||

| PCMC1D3-DCM | MET | Mouse xenograft | Not specified | 10 (single dose) | Delayed tumor growth up to two weeks | [7] |

Experimental Protocol: In Vivo Antitumor Efficacy of a Duocarmycin-Based ADC (General Protocol)

This protocol is a generalized representation based on preclinical studies of SYD985 and MGC018.[5][9][10]

1. Animal Model and Tumor Establishment:

-

Animal Strains: Athymic nude mice or SCID mice are commonly used for xenograft studies.

-

Tumor Models:

-

Cell Line-Derived Xenografts (CDX): Subcutaneously inject a suspension of human cancer cells (e.g., BT-474 for HER2-positive breast cancer) into the flank of the mice.

-

Patient-Derived Xenografts (PDX): Implant small fragments of a patient's tumor subcutaneously into immunocompromised mice.

-

-

Tumor Growth: Once tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into treatment and control groups.

2. ADC Administration:

-

Compound: Duocarmycin-based ADC (e.g., SYD985, MGC018).

-

Formulation: ADCs are typically formulated in a buffered saline solution.

-

Dosing: Dosing can be a single intravenous (i.v.) injection or a multi-dose regimen (e.g., once weekly for several weeks). Doses can range from 1 to 10 mg/kg depending on the ADC and tumor model.

-

Control Groups: Include a vehicle control group and potentially a non-targeting ADC control group.

3. Monitoring and Data Collection:

-

Tumor Volume: Measure tumors with calipers 2-3 times per week.

-

Body Weight: Monitor animal body weight as a general measure of toxicity.

-

Clinical Observations: Observe the animals for any signs of distress or adverse effects.

-

Endpoints:

-

Tumor growth inhibition or regression.

-

Complete or partial tumor remission.

-

Survival analysis.

-

4. Data Analysis:

-

Plot mean tumor volume ± SEM over time for each group.

-

Calculate tumor growth inhibition (TGI).

-

Perform statistical analysis to compare treatment groups with the control group.

Figure 2: Generalized experimental workflow for in vivo solid tumor models.

Conclusion and Future Directions

Duocarmycin DM and its analogues are exceptionally potent cytotoxic agents with a well-defined mechanism of action. Preclinical studies using animal models of solid tumors have demonstrated their significant antitumor activity, both as standalone agents and as payloads in ADCs. The use of duocarmycins in ADCs has shown particular promise, with several candidates advancing to clinical trials.

For researchers investigating the Duocarmycin DM free base, it is important to note the potential for systemic toxicity, as highlighted in early studies of CC-1065.[7] Careful dose-finding and toxicity studies are essential. The development of prodrug strategies that allow for tumor-specific activation of duocarmycin analogues may also be a promising avenue for future research.

These application notes and protocols provide a foundation for the design and execution of in vivo studies with Duocarmycin DM and its analogues in solid tumor models. The provided data and methodologies should be adapted and optimized for the specific research questions and experimental systems being investigated.

References

- 1. mdpi.com [mdpi.com]

- 2. adcreview.com [adcreview.com]

- 3. adcreview.com [adcreview.com]

- 4. A novel class of in vivo active anticancer agents: achiral seco-amino- and seco-hydroxycyclopropylbenz[e]indolone (seco-CBI) analogues of the duocarmycins and CC-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]